physicochemical properties of Lys-phe-phe-phe-ile-ile-trp-och3
physicochemical properties of Lys-phe-phe-phe-ile-ile-trp-och3
An In-Depth Technical Guide to the Physicochemical Characterization of KFFFIIW-OCH3
This guide provides a comprehensive framework for the physicochemical characterization of the novel heptapeptide, Lys-Phe-Phe-Phe-Ile-Ile-Trp-OCH3 (KFFFIIW-OCH3). The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with the foundational data necessary to advance this molecule from discovery to functional application. Our approach emphasizes not just the execution of protocols, but the rationale behind experimental choices, ensuring a robust and reproducible dataset.
Foundational Physicochemical Profile
A thorough understanding of a peptide's intrinsic properties is the cornerstone of its development. These parameters dictate its behavior in biological systems and inform formulation strategies.
1.1. Amino Acid Composition and Primary Structure
The primary structure of KFFFIIW-OCH3 is H-Lys-Phe-Phe-Phe-Ile-Ile-Trp-OCH3. The sequence is notable for its high proportion of hydrophobic residues (Phenylalanine, Isoleucine, Tryptophan), which suggests a strong tendency for self-association and low aqueous solubility. The single lysine residue provides a primary amine for potential labeling and introduces a site of positive charge at physiological pH. The C-terminal methyl ester (OCH3) neutralizes the carboxyl group's negative charge, further enhancing the peptide's overall hydrophobicity.
1.2. Predicted Physicochemical Parameters
Computational tools provide a valuable in silico starting point for characterization. These predictions, while not a substitute for empirical data, guide initial experimental design.
| Parameter | Predicted Value | Significance |
| Molecular Weight | 1024.33 g/mol | Essential for mass spectrometry analysis and concentration calculations. |
| Isoelectric Point (pI) | ~8.98 | The pH at which the peptide has no net charge; predicts solubility minima. |
| Grand Average of Hydropathicity (GRAVY) | 1.8 | A high positive value indicates significant hydrophobicity. |
| Charge at pH 7.4 | +1 | Due to the lysine residue's side chain. |
Synthesis and Purification Workflow
The synthesis and purification of KFFFIIW-OCH3 are critical prerequisites for accurate physicochemical analysis. The following workflow outlines a standard and robust approach using solid-phase peptide synthesis (SPPS).
2.1. Synthesis Protocol: Automated Fast-Flow SPPS
Automated synthesizers are employed to ensure high coupling efficiency and minimize side reactions.
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Resin Preparation: A Rink Amide resin is selected to yield a C-terminal amide upon cleavage.
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Fmoc Deprotection: The N-terminal Fmoc protecting group is removed with 20% piperidine in dimethylformamide (DMF).
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Amino Acid Coupling: The next Fmoc-protected amino acid is activated with HBTU/HOBt and coupled to the growing peptide chain.
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Capping (Optional): Unreacted amines are capped with acetic anhydride to prevent the formation of deletion sequences.
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Iteration: Steps 2-4 are repeated for each amino acid in the sequence.
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Final Deprotection: The N-terminal Fmoc group is removed.
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Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
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Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, pelleted, and lyophilized.
2.2. Purification Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for peptide purification, separating the target peptide from impurities based on hydrophobicity.
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Column: A C18 stationary phase is most appropriate for this hydrophobic peptide.
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a typical starting point.
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Detection: UV absorbance is monitored at 220 nm (peptide backbone) and 280 nm (tryptophan side chain).
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Fraction Collection: Fractions corresponding to the major peak are collected, pooled, and lyophilized.
2.3. Quality Control: Mass Spectrometry
The identity and purity of the final product are confirmed by mass spectrometry.
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Expected Mass (M+H)+: 1025.34 Da
Experimental Determination of Physicochemical Properties
Empirical data is paramount. The following sections detail the core experiments required to build a comprehensive physicochemical profile of KFFFIIW-OCH3.
3.1. Solubility Assessment
Given the peptide's high GRAVY score, solubility is expected to be a significant challenge. A systematic approach is required to identify suitable solvent systems.
Protocol: Kinetic and Thermodynamic Solubility
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Stock Solution Preparation: Prepare a 10 mM stock solution of the peptide in 100% DMSO.[1]
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Kinetic Solubility:
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Add aliquots of the DMSO stock to a series of aqueous buffers (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 5.0) to final peptide concentrations ranging from 1 µM to 1 mM.
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Incubate for 2 hours at room temperature with gentle agitation.
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Measure turbidity using a nephelometer or UV-Vis spectrophotometer at 600 nm. The concentration at which precipitation is first observed is the kinetic solubility.
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Thermodynamic Solubility (Shake-Flask Method):
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Add an excess of lyophilized peptide to various aqueous buffers.
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Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
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Centrifuge to pellet undissolved peptide.
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Quantify the concentration of the peptide in the supernatant using RP-HPLC with a standard curve.
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Causality: The high hydrophobicity, driven by the three phenylalanine residues and two isoleucine residues, will likely lead to low aqueous solubility.[2] The single lysine residue provides a handle for improving solubility at acidic pH where it is protonated. The C-terminal methyl ester removes a potential charge, further decreasing aqueous solubility compared to a free acid.
3.2. Lipophilicity Determination
Lipophilicity is a critical determinant of a peptide's ability to cross biological membranes. It is typically measured as the distribution coefficient (LogD).
Protocol: RP-HPLC-Based LogD Measurement
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Column and Mobile Phase: Use a C18 column with a mobile phase of varying acetonitrile concentrations in a phosphate buffer at pH 7.4.
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Retention Time Measurement: Inject the peptide and a series of standards with known LogD values. Measure the retention time (t_R) for each compound at different acetonitrile concentrations.
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Calculation:
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Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
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Extrapolate to 0% acetonitrile to determine the capacity factor at purely aqueous conditions (k_w).
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Plot log(k_w) for the standards against their known LogD values.
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Determine the LogD of KFFFIIW-OCH3 by interpolating its log(k_w) value onto the standard curve.
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Causality: The extensive hydrophobic surface area of the peptide will result in a high LogD value, indicating a preference for non-polar environments. This property is crucial for applications involving interaction with lipid membranes.
Structural Analysis
The three-dimensional conformation of a peptide is intrinsically linked to its function. Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Protocol: Circular Dichroism Spectroscopy
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Sample Preparation: Prepare a 0.1 mg/mL solution of the peptide in an appropriate solvent (e.g., 10 mM phosphate buffer, pH 7.4). The solvent must be optically transparent in the far-UV region.
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Instrument Setup: Use a CD spectrometer and a quartz cuvette with a 1 mm path length.
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Data Acquisition: Scan the peptide solution from 190 nm to 260 nm at a controlled temperature.
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Data Analysis:
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Subtract the spectrum of the solvent blank.
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Convert the raw data (ellipticity) to mean residue ellipticity [θ].
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Analyze the resulting spectrum for characteristic secondary structure signals:
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α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
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β-sheet: A single negative band at ~218 nm.
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Random coil: A strong negative band near 200 nm.
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Causality: The linear sequence of KFFFIIW-OCH3 does not strongly predispose it to a particular secondary structure. However, in a non-polar environment (such as a lipid membrane), the peptide may adopt a more ordered conformation, like an α-helix, to satisfy backbone hydrogen bonds. CD spectroscopy in the presence of membrane mimetics (e.g., SDS micelles, liposomes) can provide insight into this environmentally-induced folding.
Stability Assessment
The stability of the peptide under relevant storage and experimental conditions is a critical parameter for its practical use.
Protocol: pH and Temperature Stability
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Sample Preparation: Prepare solutions of the peptide at a known concentration (e.g., 1 mg/mL) in a range of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
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Incubation: Aliquot the solutions and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
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Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.
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Quantification: Analyze the samples by RP-HPLC. The primary outcome is the percentage of the intact peptide remaining over time, which is determined by the area of the main peak relative to time zero.
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Degradation Product Identification: Collect and analyze any new peaks that appear in the chromatogram by mass spectrometry to identify potential degradation pathways (e.g., deamidation, oxidation).
Causality: Peptides are susceptible to degradation through various mechanisms. The tryptophan residue is prone to oxidation. At extreme pH values, peptide bond hydrolysis can occur, especially at elevated temperatures. This experiment defines the optimal conditions for storage and handling.
Diagrams and Visualizations
Caption: Automated solid-phase synthesis and purification workflow for KFFFIIW-OCH3.
Caption: Experimental workflow for the physicochemical characterization of KFFFIIW-OCH3.
References
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ProtParam tool. Expasy. [Link]
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Perez-Riverol, Y., et al. (2012). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Bioinformatics, 28(24), 3209-3215. [Link]
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GRAVY. cymobase. [Link]
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IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES. IPC. [Link]
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Wei, L., et al. (2013). Analysis and Prediction of Highly Effective Antiviral Peptides Based on Random Forests. PLoS ONE, 8(8), e70536. [Link]
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Kozlowski, L. P. (2021). IPC 2.0: prediction of isoelectric point and pKa dissociation constants. Nucleic Acids Research, 49(W1), W281-W287. [Link]
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pIChemiSt Free Tool for the Calculation of Isoelectric Points of Modified Peptides. Journal of Chemical Information and Modeling. [Link]
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GRAVY Index Score Calculator. ScienceCodons. [Link]
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Lys-Phe. PubChem. [Link]
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pH dependence of the assembly mechanism and properties of poly(l-lysine) and poly(l-glutamic acid) complexes. IKiFP PAN. [Link]
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Investigation of Physiochemical Impact of Organic Molecule L-Lysine on Ammonium Dihydrogen Phosphate Single Crystal for Optoelectronics Applications. MDPI. [Link]
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Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. eLife. [Link]
